molecular formula C24H49NO13 B12418932 Amino-PEG11-CH2COOH

Amino-PEG11-CH2COOH

Cat. No.: B12418932
M. Wt: 559.6 g/mol
InChI Key: PRCZFTCPTOXJDI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of catalysts such as potassium hydroxide and temperatures ranging from 100°C to 150°C.

Industrial Production Methods

Industrial production of Amino-PEG11-CH2COOH involves large-scale ethoxylation processes, where the reaction is carried out in high-pressure reactors. The product is then purified through distillation and crystallization to achieve high purity levels (≥95%).

Chemical Reactions Analysis

Types of Reactions

Amino-PEG11-CH2COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Amino-PEG11-CH2COOH has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.

    Biology: Employed in the study of protein-protein interactions and cellular signaling pathways.

    Medicine: Investigated for its potential in targeted cancer therapies by degrading oncogenic proteins.

    Industry: Utilized in the development of advanced materials and drug delivery systems.

Mechanism of Action

Amino-PEG11-CH2COOH functions as a linker in PROTACs, which consist of two ligands connected by a linker. One ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein. This brings the target protein in proximity to the ubiquitin ligase, leading to its ubiquitination and subsequent degradation by the proteasome .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Amino-PEG11-CH2COOH is unique due to its optimal length, providing a balance between flexibility and stability in PROTAC synthesis. Its 11-unit PEG spacer arm enhances solubility and reduces steric hindrance, making it highly effective in various applications .

Properties

Molecular Formula

C24H49NO13

Molecular Weight

559.6 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C24H49NO13/c25-1-2-28-3-4-29-5-6-30-7-8-31-9-10-32-11-12-33-13-14-34-15-16-35-17-18-36-19-20-37-21-22-38-23-24(26)27/h1-23,25H2,(H,26,27)

InChI Key

PRCZFTCPTOXJDI-UHFFFAOYSA-N

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O)N

Origin of Product

United States

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